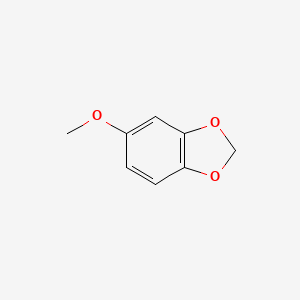

1,3-Benzodioxole, 5-methoxy-

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOILPUKKYLZIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222604 | |

| Record name | 1,3-Benzodioxole, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7228-35-5 | |

| Record name | 1,3-Benzodioxole, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzodioxole, 5 Methoxy and Its Derivatives

Classical Synthetic Routes to the 1,3-Benzodioxole (B145889) Core with Methoxy (B1213986) Substitution

Classical syntheses have long provided the foundation for creating the 1,3-benzodioxole structure. These routes often begin with readily available substituted catechols or pyrogallol (B1678534) derivatives. A primary method involves the reaction of a catechol with a disubstituted halomethane to form the characteristic methylenedioxy bridge. wikipedia.org

Specific historical syntheses of 1,3-benzodioxole, 5-methoxy- and its derivatives include:

From Pyrogallol Derivatives: One established route starts with pyrogallol 1-methyl ether. mdma.ch This intermediate is then treated with reagents like methylene (B1212753) iodide or methylene sulphate in the presence of a base to close the dioxole ring. mdma.chrsc.orgias.ac.in For instance, pyrogallol can be treated with methyl sulphate, followed by methylene sulphate and sodium hydroxide, to yield 1-methoxy-2:3-methylenedioxybenzene. rsc.org

From Eugenol: A synthesis starting from eugenol, a related natural product, has also been described. ias.ac.in This process involves multiple steps, including the introduction of a hydroxyl group ortho to the existing one, followed by methylenation with a reagent like methylene bromide and potassium carbonate to form the dioxole ring. ias.ac.in

Williamson Ether Synthesis: A variation of the Williamson ether synthesis can be employed, where a deprotonated catechol reacts with a dihalomethane like dichloromethane (B109758) or dibromomethane (B42720) under anhydrous conditions to form the 1,3-benzodioxole ring. sciencemadness.org

These classical methods, while effective, often require multiple steps and sometimes harsh reaction conditions.

Table 1: Overview of Classical Synthetic Approaches

| Starting Material | Key Reagents | Product | Reference(s) |

|---|---|---|---|

| Pyrogallol 1-methyl ether | Methylene iodide, Potassium carbonate | 1,3-Benzodioxole, 5-methoxy- | mdma.chias.ac.in |

| Pyrogallol | Methyl sulphate, Methylene sulphate, NaOH | 1-Methoxy-2:3-methylenedioxybenzene | rsc.org |

| 3-methoxy-4,5-dihydroxy allyl benzene (B151609) | Methylene iodide, Potassium carbonate | Myristicin (B1677595) (an allyl derivative) | ias.ac.in |

| Catechol | Disubstituted halomethanes (e.g., CH₂Cl₂) | 1,3-Benzodioxole (parent core) | wikipedia.orgsciencemadness.org |

Modern Catalytic Approaches in 1,3-Benzodioxole, 5-methoxy- Synthesis

Modern synthetic chemistry has introduced a host of catalytic methods that provide more efficient, selective, and milder pathways to 1,3-benzodioxole, 5-methoxy- and its derivatives.

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction and functionalization of the benzodioxole scaffold.

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are widely used. The Suzuki-Miyaura coupling, for example, can join a boronic acid derivative of 7-methoxy-1,3-benzodioxole with a halogenated reaction partner. Another palladium-catalyzed coupling can form an ethenyl bridge between 5-bromo-7-methoxy-1,3-benzodioxole and 2-methoxy-5-vinylaniline, using palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand. Intramolecular aminoarylation of alkenes, catalyzed by palladium, is another strategy to build fused ring systems onto the benzodioxole core. acs.org

Rhodium (Rh)-Catalyzed Reactions: Rhodium catalysts have been employed for direct C-H bond additions. nih.gov A specific example involves the reaction of 5-methoxy-1,3-benzodioxole with ethyl diazoacetate, catalyzed by rhodium(II) acetate dimer, to produce a cycloheptatriene (B165957) derivative. nih.gov

Nickel (Ni)-Catalyzed Reactions: Nickel catalysis has been developed for the enantioselective electrochemical reductive homocoupling of aryl bromides, which can be applied to synthesize axially chiral biaryl structures containing the benzodioxole moiety. lookchem.com

Table 2: Examples of Transition Metal-Catalyzed Syntheses

| Catalyst System | Reaction Type | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| Palladium(II) acetate, Triphenylphosphine | Heck-type Coupling | 5-bromo-7-methoxy-1,3-benzodioxole, 2-methoxy-5-vinylaniline | Ethenyl-bridged derivative | |

| Rhodium(II) acetate dimer | Carbene Insertion | 5-methoxy-1,3-benzodioxole, Ethyl diazoacetate | Dioxole-fused cycloheptatriene | nih.gov |

| [Cp*RhCl₂]₂/AgSbF₆ | C-H Addition | Aromatic C-H bond, Electron-deficient aldehydes | Alcohol derivatives | nih.gov |

| Nickel complex | Reductive Homocoupling | Aryl bromides | Axially chiral biaryls | lookchem.com |

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for synthesizing chiral molecules. Proline and its derivatives are common organocatalysts in this context.

Proline-Catalyzed Reactions: L-proline has been used to catalyze asymmetric α-aminooxylation of aldehydes, a key step in the enantioselective synthesis of (S)-1-arylpropan-2-ols, which are structurally related to derivatives of 1,3-benzodioxole, 5-methoxy-. researchgate.net Proline derivatives have also been shown to enable the stereoselective formation of ethenyl bridges in related systems.

Multi-Component Reactions: Organocatalysts can facilitate complex multi-component reactions, such as a three-component approach to synthesize 1,3-diarylallylidene pyrazolones, demonstrating a versatile method that could incorporate benzodioxole-based aldehydes. acs.org

Biocatalysis leverages enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild, environmentally friendly conditions. acs.org This approach is particularly valuable for producing enantiomerically pure compounds.

Enantioselective Reduction: An enzymatic reduction is a key step in the stereoselective synthesis of (S)-α-Methyl-1,3-benzodioxole-5-ethanol, an important chiral intermediate. google.com This biocatalytic process avoids corrosive chemical reagents and improves yield and enantiomeric excess compared to traditional chemical methods. acs.orggoogle.com

Enantioselective Resolution: Lipases are commonly used for the kinetic resolution of racemic mixtures. For example, Amano Lipase PS has been successfully used for the enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol, separating the enantiomers by selectively acylating one. researchgate.net

Oxidation: Fungal aryl-alcohol oxidases have shown promise as biocatalysts for converting substrates into valuable aldehydes, such as the synthesis of piperonyl alcohol from simpler precursors. smolecule.com

Table 3: Selected Biocatalytic Transformations

| Enzyme/Biocatalyst | Reaction Type | Substrate | Product | Reference(s) |

|---|---|---|---|---|

| Engineered ADH / Whole-cell catalyst | Asymmetric Reduction | Ketone precursor | (S)-α-Methyl-1,3-benzodioxole-5-ethanol | acs.orggoogle.com |

| Amano Lipase PS | Enantioselective Acylation (Resolution) | (±)-α-methyl-1,3-benzodioxole-5-ethanol | (R)-acylated derivative and (S)-alcohol | researchgate.net |

| Fungal aryl-alcohol oxidase | Oxidation | Cumic alcohol, etc. | Corresponding aldehydes | smolecule.com |

Photochemistry utilizes light to initiate chemical reactions, often enabling unique transformations that are difficult to achieve with thermal methods.

Photocatalytic C-H Activation: A mild and general method for preparing 2-substituted 1,3-benzodioxoles involves the photocatalytic activation of methylene hydrogen atoms using tetrabutylammonium (B224687) decatungstate (TBADT) as the catalyst. researchgate.net

Photoinitiator Systems: 5-methoxy-1,3-benzodioxole has been investigated as a co-initiator in combination with benzophenone (B1666685) for the photopolymerization of resins. researchgate.net The benzodioxole moiety acts as a hydrogen donor in this Type II photoinitiating system. researchgate.net

Cycloadditions: Photochemical [2+2] cycloaddition reactions have been demonstrated for the synthesis of related benzodioxole compounds. smolecule.com

Derivatization Strategies of 1,3-Benzodioxole, 5-methoxy-

The 1,3-benzodioxole, 5-methoxy- scaffold can be chemically modified at various positions to generate a diverse library of derivatives. A key starting material for many of these derivatizations is myristicin (4-allyl-6-methoxy-1,3-benzodioxole), a naturally occurring derivative.

Isomerization and Oxidation: The allyl group of myristicin can be isomerized to a propenyl group using a base like potassium hydroxide, yielding isomyristicin (B1672262). rsc.orgrasayanjournal.co.in Subsequent oxidation of isomyristicin cleaves the double bond to form myristicinaldehyde, a valuable benzaldehyde (B42025) derivative. rsc.org

Aldol Condensation: The aldehyde functional group of myristicinaldehyde can be used in condensation reactions. For example, it can be reacted with a ketone like methyl phenyl ketone in an Aldol condensation to produce novel chalcone (B49325) derivatives. rasayanjournal.co.in

Nitration and Reduction: The benzene ring of the benzodioxole core can be nitrated. rsc.org The resulting nitro groups can then be reduced to amino groups using catalytic hydrogenation (e.g., with H₂ and Pd/C). These amino groups serve as handles for further functionalization, such as diazotization or the formation of Schiff bases.

Ring Cleavage and Expansion: The methylenedioxy bridge can be cleaved under certain conditions. For example, treatment with boron trichloride (B1173362) (BCl₃) can open the dioxolane ring to form a catechol. lib4ri.ch This catechol can then be reacted with other reagents, such as dibromoethane, to form an expanded dioxane ring. lib4ri.ch

Click Chemistry: Functional groups suitable for click chemistry can be introduced. For instance, installing an allyloxy group provides a site for thiol-ene reactions, which are useful in polymer science and bioconjugation.

Table 4: Common Derivatization Reactions

| Starting Material | Reagents/Reaction | Derivative Product | Reference(s) |

|---|---|---|---|

| Myristicin | KOH in ethanol | Isomyristicin | rsc.orgrasayanjournal.co.in |

| Isomyristicin | Oxidation (e.g., O₃ or KMnO₄) | Myristicinaldehyde | rsc.org |

| Myristicinaldehyde | Methyl phenyl ketone, Base | Chalcone derivative | rasayanjournal.co.in |

| 1-methoxy-2:3-methylenedioxybenzene | Nitric acid, Acetic acid | 6-Nitro-1-methoxy-2:3-methylenedioxybenzene | rsc.org |

| Nitro derivative | H₂, Pd/C | Amino derivative | |

| Noscapine (B1679977) derivative (contains benzodioxole) | BCl₃ | Catechol derivative | lib4ri.ch |

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 1,3-benzodioxole, 5-methoxy- is electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). The methoxy group is a strong activating group that directs incoming electrophiles to the positions ortho and para to it. However, since the para position is occupied by the methylenedioxy group, substitution is typically directed to the ortho position (position 6).

Key EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. total-synthesis.com For instance, the synthesis of 1,3-Benzodioxole, 5-methoxy-6-nitro- involves the introduction of a nitro group onto the benzodioxole core through an electrophilic nitration process. ontosight.ai The regioselectivity of these reactions can be influenced by steric hindrance and the specific reaction conditions employed. The presence of multiple electron-donating groups enhances the nucleophilicity of the aromatic ring, facilitating these substitutions.

| Reaction | Reagents | Typical Position of Substitution | Reference |

| Nitration | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 6-position | ontosight.ai |

| Halogenation | Br₂ or Cl₂ with a Lewis acid | 6-position | |

| Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 6-position |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in the synthesis and modification of 1,3-benzodioxole derivatives. These reactions can be used to introduce the key methoxy group onto a precursor molecule. For example, the Williamson ether synthesis, a classic nucleophilic substitution, can be employed to form the methoxy ether by reacting a hydroxylated benzodioxole with a methylating agent under basic conditions. researchgate.net

While the methoxy group itself is not a good leaving group for nucleophilic aromatic substitution (SNAr), such reactions can occur if the ring is sufficiently activated by potent electron-withdrawing groups. ontosight.ai More commonly, nucleophilic substitution is utilized in the functionalization of side chains attached to the benzodioxole core or in the synthesis of the benzodioxole ring itself. ontosight.ai For instance, the synthesis of 1,3-benzodioxole-5-carbaldehyde (piperonal) can be achieved via a nucleophilic substitution reaction between 3,4-dihydroxybenzaldehyde (B13553) and dichloromethane under basic conditions. researchgate.net

Side-Chain Functionalization and Modification

The 1,3-benzodioxole, 5-methoxy- scaffold serves as a starting point for the elaboration of various side chains, leading to a wide array of derivatives. These modifications are crucial for creating compounds with specific chemical properties.

A notable example is the synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and its derivatives, which involves building and modifying a carbon chain at the 5-position. google.com Similarly, derivatives with amino acid moieties in the side chain have been synthesized from related benzodioxole compounds like safrole. researchgate.net The synthesis often involves multiple steps, including condensation reactions, reductions, and further substitutions on the appended side chain. nih.govresearchgate.net For instance, the ethanamine side chain of 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine can undergo various modifications.

| Starting Material | Reaction Type | Resulting Side-Chain | Reference |

| 1,3-Benzodioxole-5-carboxaldehyde | Condensation, Reduction | Ethanol | google.com |

| Substituted Benzyl Bromide & Thioglycolic Acid | Substitution, Amidation | N-(benzo[d] ontosight.aiwikipedia.orgdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) | nih.govresearchgate.net |

| Safrole (related compound) | Multi-step process | Amino-acyl side chain | researchgate.net |

Heterocyclic Annulation Reactions Involving the 1,3-Benzodioxole, 5-methoxy- Scaffold

The 1,3-benzodioxole framework is a valuable building block for constructing more complex polyheterocyclic systems through annulation reactions, where a new ring is fused onto the existing structure. These reactions create novel molecular architectures.

One such strategy is the [1+2+3] annulation of anilines with ynones bearing a 1,3-benzodioxole group to synthesize functionalized 2-pyridones. acs.orgacs.org In this reaction, the benzodioxole moiety is retained as a substituent on the newly formed heterocyclic ring. Another powerful method involves using 1,3-benzodioxole-5-methylamine as a key component in multi-component reactions, such as the Ugi-Zhu reaction, to build complex pyrrolo[3,4-b]pyridin-5-ones. nih.gov This diversity-oriented synthesis allows for the rapid construction of polyheterocyclic compounds from the relatively simple benzodioxole starting material. nih.gov These methods demonstrate the utility of the benzodioxole scaffold in creating fused and appended heterocyclic derivatives. google.com

| Reaction Type | Reactants | Resulting Heterocycle | Reference |

| [1+2+3] Annulation | Anilines, CF₃-Ynones with benzodioxole substituent | 2-Pyridone | acs.orgacs.org |

| Ugi-Zhu/Cascade Strategy | 1,3-Benzodioxole-5-methylamine, Formylbenzonitrile, etc. | Pyrrolo[3,4-b]pyridin-5-one | nih.gov |

| Cyclization | N-substituted benzo[d] ontosight.aiwikipedia.orgdioxol-5-carboxamides | Dihydroisoquinoline | researchgate.net |

Green Chemistry Principles in the Synthesis of 1,3-Benzodioxole, 5-methoxy- Analogs

The principles of green chemistry are increasingly being applied to the synthesis of 1,3-benzodioxole derivatives to create more sustainable and efficient processes. These methods aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption.

A prominent green technique is microwave-assisted synthesis. epa.gov This method has been successfully used to synthesize 2-phenyl-substituted 1,3-benzodioxole derivatives by reacting catechol with benzoic acid derivatives in the presence of polyphosphoric acid. researchgate.netarabjchem.org The key advantages include significantly reduced reaction times, higher yields, and often the elimination of toxic solvents. epa.govresearchgate.net Other green approaches include the use of reusable, heterogeneous catalysts like zeolites for the formation of the benzodioxole ring and performing multicomponent reactions in a one-pot fashion, which improves atom economy and reduces separation steps. researchgate.netresearchgate.net

| Green Chemistry Approach | Description | Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction time, increased yields, energy efficiency. | epa.govresearchgate.netarabjchem.org |

| Reusable Catalysts | Employing solid catalysts like zeolites that can be recovered and reused. | Waste reduction, cost-effectiveness. | researchgate.net |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent use and waste. | arabjchem.orgresearchgate.net |

| Solvent-Free Conditions | Conducting reactions without a solvent medium. | Elimination of toxic solvent waste, simplified purification. | researchgate.net |

Reaction Chemistry and Mechanistic Investigations of 1,3 Benzodioxole, 5 Methoxy

Reactivity Profiles and Characteristic Transformations of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole moiety, formed by a benzene (B151609) ring fused to a five-membered dioxole ring, is an electron-rich aromatic system. smolecule.com This inherent electron density makes the ring susceptible to a variety of chemical transformations, particularly electrophilic aromatic substitution. smolecule.comresearchgate.net

Electrophilic Aromatic Substitution: The benzodioxole ring readily undergoes reactions such as halogenation, nitration, and acylation. acs.orgontosight.ai Due to the electronic influence of the methylenedioxy group, these substitutions are regioselectively directed, primarily to the 5-position of the unsubstituted ring. smolecule.comacs.org For instance, nitration of 1,3-benzodioxole with a mixture of nitric and sulfuric acid yields 5-nitro-1,3-benzodioxole. ontosight.ai

Ring-Opening Reactions: The dioxole ring, while generally stable, can be cleaved under certain conditions. tdl.org Metabolic processes, for example, can lead to the opening of the methylenedioxy ring, forming catechol derivatives. nih.govmdpi.comnih.gov This transformation is a key step in the bioactivation and detoxification of many benzodioxole-containing compounds. nih.govnih.gov

Reactions at the Methylene (B1212753) Bridge: The methylene (C-2) carbon of the dioxole ring can also be a site of reactivity. Photocatalyzed reactions can activate the C-H bonds at this position, enabling transformations like alkylation. researchgate.net This reactivity provides a pathway for the synthesis of 2-substituted 1,3-benzodioxole derivatives.

Other Transformations: The 1,3-benzodioxole system can participate in various other reactions, including direct arylation and cycloadditions, highlighting its versatility as a synthetic building block. nih.govnih.gov Furthermore, the allyl side chain present in myristicin (B1677595) offers additional reaction sites. For example, the allyl group can be converted to a ketone through a sequence of oxymercuration-demercuration to form an alcohol, followed by oxidation. sciencepublishinggroup.comscispace.comresearchgate.net

Table 1: Characteristic Reactions of the 1,3-Benzodioxole Ring System

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | 5-Nitro-1,3-benzodioxole | ontosight.ai |

| Electrophilic Halogenation | Br₂, TiCl₄, CH₂Cl₂ | 5-Bromo-1,3-benzodioxole | smolecule.com |

| Metabolic Ring-Opening | Cytochrome P450 Enzymes | Catechol derivatives | nih.govmdpi.com |

| Allyl Group Oxidation | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ 3. PCC | Phenyl-2-propanone derivative | sciencepublishinggroup.comscispace.com |

| Direct Arylation | Aryl bromides, Pd catalyst | 4-Aryl-1,3-benzodioxole | nih.gov |

Role of the 5-Methoxy Group in Directing Chemical Reactivity

The presence of a methoxy (B1213986) (-OCH₃) group at the 5-position of the 1,3-benzodioxole ring in myristicin significantly influences the molecule's reactivity. The methoxy group is a powerful electron-donating group through resonance, further increasing the electron density of the aromatic ring. libretexts.org

This activation has two major consequences:

Increased Reaction Rate: The enhanced nucleophilicity of the benzene ring makes it more reactive towards electrophiles compared to the unsubstituted 1,3-benzodioxole. libretexts.orgorganicchemistrytutor.com Studies on related systems have shown that electron-donating substituents on the benzodioxole ring increase the reactivity in photoinitiator systems. researchgate.net

Regioselectivity: The methoxy group is a strong ortho-, para-director. libretexts.org In the context of the 5-methoxy-1,3-benzodioxole structure, the positions ortho (position 6) and para (position 2, part of the fused ring system and generally unreactive to substitution) to the methoxy group are activated. The methylenedioxy group also directs incoming electrophiles. The combined directing effects of the 5-methoxy and the 1,2-methylenedioxy groups primarily activate the 6-position for electrophilic attack. For example, synthesis of 1,3-benzodioxole, 5-methoxy-6-nitro- highlights substitution occurring at the position ortho to the methoxy group. ontosight.ai

The methoxy group's electron-donating nature is crucial in the metabolic activation of myristicin, influencing the formation of various metabolites. mdpi.commdpi.com

Reaction Mechanisms and Intermediate Studies

The investigation of reaction mechanisms involving myristicin has largely focused on its metabolic transformations in biological systems, which are critical to understanding its physiological effects.

Metabolic Activation: Myristicin is metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into reactive intermediates. nih.govmdpi.com The primary bioactivation pathway involves the 1'-hydroxylation of the allyl side chain to produce 1'-hydroxymyristicin. tdl.orgnih.gov This alcohol metabolite is a key intermediate. It can be further conjugated for detoxification or undergo bioactivation via sulfation to form 1'-sulfoxymyristicin, an unstable electrophilic species that can form DNA adducts. nih.gov

Another significant metabolic pathway involves the cleavage of the methylenedioxy ring to form a catechol derivative, 5-allyl-1-methoxy-2,3-dihydroxybenzene. nih.govmdpi.com This catechol can be oxidized to a reactive quinone tautomer, which has been identified as a reactive metabolite capable of inhibiting CYP1A2. nih.gov The formation of these reactive intermediates is central to myristicin's mechanism-based inhibition of certain P450 enzymes. nih.gov

Formation of Adducts: The electrophilic metabolites of myristicin can react with cellular nucleophiles. Trapping experiments have identified glutathione (B108866) (GSH) and N-acetylcysteine (NAC) adducts. acs.orgnih.gov For instance, 1'-hydroxymyristicin can spontaneously react with NAC to form a myristicin-NAC adduct. acs.orgtdl.org The formation of these adducts is a marker of reactive metabolite generation.

Proposed Amphetamine Formation: It has been proposed that myristicin can be metabolically converted to the psychoactive amphetamine derivative 3-methoxy-4,5-methylenedioxyamphetamine (MMDA). tdl.orgmdpi.comnih.gov The proposed mechanism involves an electrophilic addition of hydrogen bromide (if present) to the allyl side chain, forming a stable secondary carbocation, followed by a nucleophilic substitution with an amine source. scribd.com However, the in vivo formation of MMDA from myristicin in humans has not been definitively demonstrated. wikipedia.org

Table 2: Key Metabolites and Intermediates of Myristicin

| Intermediate/Metabolite | Formation Pathway | Significance | Reference(s) |

| 1'-Hydroxymyristicin | 1'-Hydroxylation of allyl group (CYP enzymes) | Key intermediate for detoxification or further activation | tdl.orgnih.gov |

| 1'-Sulfoxymyristicin | Sulfation of 1'-hydroxymyristicin | Ultimate carcinogenic metabolite, forms DNA adducts | nih.gov |

| 5-Allyl-1-methoxy-2,3-dihydroxybenzene | Cleavage of methylenedioxy ring | Catechol precursor to reactive quinones | nih.govmdpi.com |

| Quinone Tautomers | Oxidation of catechol metabolite | Reactive metabolites, CYP1A2 inhibitors | nih.gov |

| Myristicin-NAC Adduct | Reaction of 1'-hydroxymyristicin with NAC | Marker of reactive metabolite formation | acs.orgtdl.org |

| MMDA (proposed) | Transamination of allyl side chain | Proposed psychoactive metabolite | tdl.orgmdpi.com |

Stereochemical Aspects of Reactions Involving 1,3-Benzodioxole, 5-methoxy- Derivatives

The stereochemistry of reactions involving myristicin and its derivatives is an important aspect of their biological activity and synthetic transformations.

The bioactivation of myristicin leads to the formation of stereoisomeric products. The 1'-hydroxylation of the allyl group creates a chiral center, leading to (R)- and (S)-1'-hydroxymyristicin. Subsequent metabolic steps and their interactions with chiral enzymes can be stereoselective.

A significant example of stereochemistry is seen in the DNA adducts formed from myristicin's ultimate carcinogenic metabolite, 1'-sulfoxymyristicin. The major DNA adduct identified in mice is N²-(trans-isomyristicin-3′-yl)-2′-deoxyguanosine. nih.gov The "trans" designation refers to the stereochemistry of the isomyristicin (B1672262) moiety attached to the guanine (B1146940) base, indicating a specific stereochemical outcome of the reaction between the electrophilic metabolite and DNA.

In synthetic chemistry, reactions involving myristicin derivatives can also proceed with stereoselectivity. For example, the stereoselective synthesis of non-benzofuranoid neolignans has been achieved through a reaction sequence that results in a mixture of threo and erythro diastereomers, indicating that the reaction pathway has specific stereochemical preferences. nih.gov The reduction of a ketone intermediate in this synthesis using sodium borohydride (B1222165) yielded a 9:1 ratio of threo to erythro products, demonstrating diastereoselectivity. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For "1,3-Benzodioxole, 5-methoxy-", both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the identity and placement of each atom.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its local electronic environment. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the methylenedioxy protons, and the methoxy (B1213986) protons. The aromatic protons typically appear as a complex pattern due to spin-spin coupling, while the methylenedioxy and methoxy groups each present as sharp singlets.

¹³C NMR provides information on each unique carbon atom in the molecule. The spectrum would show distinct peaks for the methoxy carbon, the methylenedioxy carbon, and the individual carbons of the benzene (B151609) ring. The chemical shifts are indicative of the carbon's hybridization and bonding environment. In research involving related benzodioxole derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to definitively assign proton and carbon signals, especially in more complex structures. The analysis of organic impurities in related compounds also heavily relies on NMR spectroscopy for structural identification. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Benzodioxole (B145889), 5-methoxy-

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | ¹H | 6.3 - 6.8 | Multiplet | Three distinct protons on the aromatic ring. |

| Methylenedioxy Protons | ¹H | ~5.9 | Singlet | Characteristic signal for the -O-CH₂-O- group. chemicalbook.com |

| Methoxy Protons | ¹H | ~3.8 | Singlet | Signal for the -OCH₃ group. |

| Aromatic Carbons | ¹³C | 100 - 150 | - | Multiple signals corresponding to the six benzene ring carbons. |

| Methylenedioxy Carbon | ¹³C | ~101 | - | Characteristic signal for the -O-CH₂-O- carbon. chemicalbook.com |

| Methoxy Carbon | ¹³C | ~56 | - | Signal for the -OCH₃ carbon. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular mass with very high accuracy, allowing for the calculation of the elemental formula. frontiersin.org For "1,3-Benzodioxole, 5-methoxy-" (C₈H₈O₃), HRMS would confirm the molecular weight of approximately 152.0473 g/mol .

Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For benzodioxole derivatives, characteristic fragmentation patterns often involve the cleavage of substituent groups and fragmentation of the dioxole ring. The mass spectrum of the related compound myristicin (B1677595) shows characteristic fragmentation useful for identifying this class of compounds. nist.gov Softer ionization techniques like Electrospray Ionization (ESI) are often used in conjunction with liquid chromatography (LC-MS) and tend to produce a strong signal for the molecular ion with minimal fragmentation. frontiersin.orgmzcloud.org Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently used to separate and identify components in a mixture, including potential impurities from synthesis. researchgate.netnih.gov

Table 2: Expected Mass Spectrometry Data for 1,3-Benzodioxole, 5-methoxy-

| Parameter | Technique | Expected Value (m/z) | Notes |

| Molecular Ion [M]⁺ | EI-MS | 152 | Corresponds to the molecular weight. |

| High-Resolution Mass | ESI-TOF | [M+H]⁺ = 153.0546 | Provides high-accuracy mass for formula confirmation. frontiersin.org |

| Major Fragment | EI-MS | 137 | Loss of a methyl group (-CH₃). |

| Major Fragment | EI-MS | 122 | Loss of formaldehyde (B43269) (-CH₂O) from the dioxole ring. |

| Major Fragment | EI-MS | 109 | Loss of an acetyl radical (-COCH₃). |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Each bond within a molecule vibrates at a characteristic frequency, and when exposed to IR radiation, the molecule absorbs energy at frequencies corresponding to these vibrations.

For "1,3-Benzodioxole, 5-methoxy-", IR and Raman spectra would display characteristic bands confirming the key structural components. The presence of the methoxy group is identified by C-H stretching vibrations around 2850-2950 cm⁻¹ and a C-O stretch. The benzodioxole moiety is characterized by aromatic C-H stretching above 3000 cm⁻¹, C=C stretching within the aromatic ring (approx. 1450-1600 cm⁻¹), and, most notably, strong asymmetric C-O-C stretching of the five-membered ring. orientjchem.orgscispace.com Studies on related nitro-substituted benzodioxoles have provided detailed assignments of these vibrational modes. orientjchem.orgscispace.com Spectra for related benzodioxole compounds are available in public databases and serve as valuable references. nih.govnist.gov

Table 3: Characteristic Vibrational Frequencies for 1,3-Benzodioxole, 5-methoxy-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

| Aromatic C-H | Stretch | 3000 - 3100 | orientjchem.org |

| Methoxy C-H | Stretch | 2850 - 2950 | orientjchem.org |

| Aromatic C=C | Stretch | 1450 - 1600 | scispace.com |

| Methylenedioxy (-O-CH₂-O-) | Asymmetric C-O-C Stretch | 1220 - 1260 | scispace.com |

| Methylenedioxy (-O-CH₂-O-) | Symmetric C-O-C Stretch | 1030 - 1050 | scispace.com |

| Methoxy C-O | Stretch | 1000 - 1050 | scispace.com |

| Methylenedioxy (-CH₂-) | Rocking/Wagging | 920 - 940 | orientjchem.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can map the precise positions of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for "1,3-Benzodioxole, 5-methoxy-" is not publicly available, data from closely related derivatives demonstrate the power of this technique. For example, the crystal structure of Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate has been solved, providing detailed information on the geometry of the methoxy-substituted benzodioxole ring system. nih.gov Such studies confirm the near-planar conformation of the benzodioxole ring and detail how substituents influence the crystal packing. nih.goviucr.org This technique is essential for unambiguously confirming stereochemistry and understanding solid-state packing forces.

Table 4: Example Crystallographic Data for a Related Compound (Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate)

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₉BrO₅ | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 7.6933 (12) | nih.gov |

| b (Å) | 8.0616 (13) | nih.gov |

| c (Å) | 9.7039 (15) | nih.gov |

| α (°) | 105.062 (2) | nih.gov |

| β (°) | 91.667 (2) | nih.gov |

| γ (°) | 113.457 (2) | nih.gov |

| Volume (ų) | 527.13 (14) | nih.gov |

Chromatographic Techniques for Separation and Purity Analysis

Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. For "1,3-Benzodioxole, 5-methoxy-", both gas and liquid chromatography are vital for assessing purity and isolating the compound from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A common method for benzodioxole derivatives involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is well-suited for volatile and thermally stable compounds like benzodioxole derivatives. GC is highly effective for detecting and identifying trace impurities, such as starting materials or byproducts from a chemical synthesis. researchgate.net

Supercritical Fluid Chromatography (SFC) is a more modern technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" alternative to HPLC. It has been successfully applied to the separation of structurally similar compounds within the broader class of lignophenolics, demonstrating its potential for analyzing complex benzodioxole-containing mixtures. nih.gov

Table 5: Chromatographic Techniques for the Analysis of 1,3-Benzodioxole, 5-methoxy-

| Technique | Abbreviation | Typical Application | Key Principle |

| High-Performance Liquid Chromatography | HPLC | Purity assessment, preparative separation. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. sielc.com |

| Gas Chromatography | GC | Purity assessment, impurity profiling for volatile compounds. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. researchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification of unknown impurities and components. | Combines the separation power of GC with the detection and identification capabilities of MS. researchgate.net |

| Supercritical Fluid Chromatography | SFC | High-throughput analysis, "green" alternative to HPLC. | Separation using a supercritical fluid as the mobile phase, offering unique selectivity. nih.gov |

Computational Chemistry and Theoretical Studies on 1,3 Benzodioxole, 5 Methoxy

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of 1,3-Benzodioxole (B145889), 5-methoxy-. sphinxsai.comscienceopen.com These methods allow for the determination of various quantum parameters that correlate with the molecule's behavior.

Studies have focused on calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sphinxsai.comresearchgate.net The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. sphinxsai.comresearchgate.net A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis has been used to investigate the stability of the molecule arising from hyperconjugative interactions and charge delocalization. sphinxsai.com Furthermore, the calculated molecular electrostatic potential provides a visual representation of the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack. sphinxsai.com

Theoretical studies have also explored the conformational properties of related 1,3-benzodioxole structures. Ab initio calculations and NBO analysis on 1,3-benzodioxole have shown that a nonplanar, puckered conformation is more stable than a planar one, a preference attributed to hyperconjugative orbital interactions, particularly the anomeric effect. acs.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, including the interactions between a ligand like 1,3-Benzodioxole, 5-methoxy- and a biological target, such as a protein. nih.govnih.gov These simulations provide atomistic-level insights into the stability of protein-ligand complexes and the nature of their intermolecular interactions. nih.govresearchgate.net

The process typically involves generating initial poses of the ligand within the binding site of the protein through molecular docking. nih.govsemanticscholar.org These complexes are then subjected to MD simulations over a specific time period, often in the nanosecond range, to observe their dynamic behavior. nih.gov Analysis of the simulation trajectory can reveal key information, such as the root mean square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. nih.gov A stable RMSD profile suggests that the ligand remains securely bound in the active site.

Furthermore, MD simulations allow for a detailed examination of the intermolecular forces that stabilize the complex, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net By identifying the key amino acid residues involved in these interactions, researchers can gain a deeper understanding of the binding mechanism. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has proven to be a highly effective method for investigating and predicting the mechanisms of chemical reactions involving 1,3-Benzodioxole, 5-methoxy- and its derivatives. researchgate.netrsc.orgmdpi.com DFT calculations can be used to model reaction pathways, identify transition states, and determine activation energies, providing a comprehensive understanding of how a reaction proceeds.

One of the key applications of DFT in this context is the study of reaction enthalpies related to different antioxidant mechanisms, such as hydrogen atom transfer (HAT), sequential electron transfer-proton transfer (SET-PT), and sequential proton loss-electron transfer (SPLET). acs.org By calculating the energies associated with these pathways, researchers can predict the most likely mechanism by which a compound like myristicin (B1677595) exerts its antioxidant effects.

DFT is also employed to optimize the geometry of reactants, products, and transition states. unpatti.ac.idunpatti.ac.id This optimization provides crucial information about the three-dimensional structure of the molecules at different stages of the reaction. The conductor-like polarizable continuum model (CPCM) is often used in conjunction with DFT to account for the effects of a solvent on the reaction. rsc.org

The accuracy of DFT calculations allows for results that are often close to experimental findings, making it a valuable and efficient tool in computational chemistry. researchgate.net The B3LYP functional combined with a suitable basis set, such as 6-31G(d,p), is commonly used for these types of investigations. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is widely utilized in the design and prediction of the properties of new molecules, including derivatives of 1,3-Benzodioxole, 5-methoxy-. researchgate.netunpatti.ac.id

In a QSAR study, various molecular descriptors are calculated for a set of compounds with known activities. unpatti.ac.id These descriptors can be electronic (e.g., HOMO and LUMO energies, Mulliken charges), hydrophobic (e.g., Log P), or steric in nature. researchgate.netunpatti.ac.id Statistical methods, such as multilinear regression analysis, are then employed to develop a QSAR equation that correlates these descriptors with the observed biological activity. researchgate.netunpatti.ac.id

A statistically significant QSAR model, characterized by a high correlation coefficient (R), a value of R-squared (R²) close to 1, and a low standard error (SE), can be used to predict the activity of new, untested compounds. unpatti.ac.id This predictive capability is highly valuable in drug discovery, as it allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. walshmedicalmedia.com

For instance, a QSAR study on myristicin derivatives identified a model that could predict their antioxidant activity based on descriptors such as the energy of the highest occupied molecular orbital (EHOMO), polar surface area (PSA), and molecular weight (MD). unpatti.ac.idunpatti.ac.id Such models provide insights into the structural features that are important for a particular biological activity and guide the design of more potent analogs. mdpi.com

In Silico Screening and Drug Design Methodologies

In silico screening and drug design encompass a range of computational techniques that are integral to modern pharmaceutical research. pharmaexcipients.comscispace.com These methods are employed to identify potential drug candidates, optimize their properties, and predict their interactions with biological targets, thereby accelerating the drug discovery process. humanspecificresearch.orgpharmaexcipients.com

Virtual screening is a key component of in silico drug design, allowing for the rapid screening of large chemical libraries against a specific biological target. pharmaexcipients.com This can be achieved through molecular docking, which predicts the binding affinity and orientation of a small molecule within the active site of a protein. unair.ac.idupi.edu Compounds with high docking scores are considered promising candidates for further investigation. unair.ac.id

Following virtual screening, molecular dynamics simulations are often used to assess the stability of the predicted protein-ligand complexes and to gain a more detailed understanding of their interactions. semanticscholar.org This provides a more dynamic picture of the binding event than the static view offered by molecular docking alone. nih.gov

Furthermore, in silico methods are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. pharmaexcipients.com These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery pipeline. pharmaexcipients.com Quantitative Structure-Activity Relationship (QSAR) models also play a significant role in this process by predicting the biological activity and potential toxicity of new compounds. walshmedicalmedia.com

For 1,3-Benzodioxole, 5-methoxy- and its derivatives, these in silico approaches have been used to explore their potential as anticancer agents by studying their interactions with targets like caspase-3. unair.ac.id

Computational Data for 1,3-Benzodioxole, 5-methoxy- and Related Compounds

| Compound/Derivative | Total Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Myristicin (M5) | 121.377 researchgate.netunpatti.ac.idunpatti.ac.id | -6.532 researchgate.netunpatti.ac.idunpatti.ac.id | ||

| Myristicin Derivative (M1, -C6H5) | 175.49 researchgate.netunpatti.ac.idunpatti.ac.id | |||

| Myristicin Derivative (M2, -NH2) | 132.707 researchgate.netunpatti.ac.idunpatti.ac.id | |||

| Myristicin Derivative (M3, -Cl) | 115.701 researchgate.netunpatti.ac.idunpatti.ac.id | |||

| Myristicin Derivative (M4, -F) | 116.048 researchgate.netunpatti.ac.idunpatti.ac.id | |||

| 1,3-Benzodioxole (I) | -9.07 researchgate.net | -0.31 researchgate.net | 8.76 researchgate.net | |

| 1,3-Benzodioxole, 5-ethenyl (II) | -8.76 researchgate.net | -0.75 researchgate.net | 8.01 researchgate.net | |

| 1,3-Benzodioxole, 5-(chloromethyl)- (III) | -9.18 researchgate.net | -1.13 researchgate.net | 8.05 researchgate.net |

Predicted Properties of a Related Compound: 6-Methoxy-1,3-benzodioxole-5-carbaldehyde

| Property | Value |

| TPSA | 44.76 chemscene.com |

| LogP | 1.2364 chemscene.com |

| H_Acceptors | 4 chemscene.com |

| H_Donors | 0 chemscene.com |

| Rotatable_Bonds | 2 chemscene.com |

Structure Activity Relationship Sar Studies of 1,3 Benzodioxole, 5 Methoxy Derivatives

Impact of Substituent Position and Nature on Biological and Chemical Activities

The biological and chemical activities of 1,3-benzodioxole (B145889) derivatives are profoundly influenced by the nature and position of their substituents. The electronic properties and steric dimensions of these groups dictate the molecule's reactivity and its ability to interact with biological targets.

The methoxy (B1213986) group, an electron-donating substituent, increases the electron density of the aromatic ring, thereby enhancing its susceptibility to electrophilic substitution reactions. However, its position can also introduce steric hindrance. For instance, in certain flavonoid derivatives, placing a methoxy group at the C-5 position was found to diminish biological activity due to steric clashes. mdpi.com Similarly, substituting the B-ring of a flavonoid with a 1,3-benzodioxole structure proved detrimental to activity, also attributed to steric hindrance. mdpi.com

Research on derivatives of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, VX-809, highlighted the preferential positioning of substituents. A comparison between derivatives bearing a methoxy group in the meta versus the para position on a phenyl ring revealed that the para-substituted compound was slightly more active, indicating a preference for this position. mdpi.com In a series of 1,4-benzodioxine compounds evaluated for anticancer activity, a methoxy group was found to be better tolerated at the 6-position than at the 5-position. researchgate.net

The nature of the substituent is a key determinant of biological function and selectivity. Studies on 1,3-benzodioxole-5-carboxylic acid derivatives showed that different substitutions could produce potent and selective antagonists for different purinergic receptors. For example, the derivative N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] mdpi.comontosight.aidioxole-5-carboxamide was a selective antagonist for the h-P2X4 receptor, while N-(quinolin-8-ylcarbamothioyl)benzo[d] mdpi.comontosight.aidioxole-5-carboxamide was a highly potent and selective antagonist for the h-P2X7 receptor. nih.gov

Further SAR studies on chromen-4-one derivatives containing a 1,3-benzodioxole moiety have provided detailed insights into the effects of various substitutions on anti-trypanosomal activity.

Table 1: SAR Study on Ring A of the Chromen-4-one Scaffold

| Compound | R3 | R6 | R7 | EC50 ± SD (μM) |

|---|---|---|---|---|

| 1 | OH | H | H | 1.0 ± 0.1 |

| 2 | OH | H | F | >10 |

| 3 | OH | F | H | >10 |

| 4 | OH | H | Cl | >10 |

| 5 | OH | Cl | H | >10 |

| 6 | OH | H | OCH3 | 2.5 ± 0.9 |

| 7 | OH | OCH3 | H | 2.8 ± 0.5 |

Data sourced from a study on anti-Trypanosoma brucei agents. nih.gov

Table 2: SAR Study on the Hydroxyl Group in Position 3 of the Chromen-4-one Scaffold

| Compound | R3 | EC50 ± SD (μM) |

|---|---|---|

| 1 | OH | 1.0 ± 0.1 |

| 10 | OCH3 | 2.0 ± 0.5 |

| 11 | OAc | 1.8 ± 0.2 |

| 12 | OBn | >10 |

| 13 | OPiv | 1.1 ± 0.1 |

Data sourced from a study on anti-Trypanosoma brucei agents. nih.gov

These studies collectively demonstrate that subtle changes in substituent type and location can lead to significant variations in biological activity, guiding the development of more effective and specific therapeutic agents.

Conformation and Stereochemistry in Modulating Biological Responses

The three-dimensional arrangement of atoms—conformation and stereochemistry—is a critical factor in the interaction between 1,3-benzodioxole derivatives and their biological targets. The rigid methylenedioxy bridge inherent to the benzodioxole ring system restricts rotational freedom, which can help stabilize a specific conformation required for binding to a receptor or enzyme.

Studies on noscapine (B1679977) analogues, which feature a 1,3-benzodioxole moiety, have shown that modifications to the dioxolane ring structure significantly impact antiproliferative activity. The reduction of lactone derivatives to N-ethylcarbamoyl cyclic ether analogues led to notable improvements in potency. lib4ri.ch Specifically, expanding the five-membered dioxolane ring to a six-membered dioxane ring enhanced cytotoxic activity against cancer cell lines. lib4ri.ch This suggests that the altered ring conformation leads to a more favorable interaction with tubulin. X-ray crystallography of a potent deuterated noscapine derivative bound to tubulin has provided high-resolution structural insights into the key interactions, which can guide the future design of derivatives with improved properties. lib4ri.ch

In a different study, the stereochemistry of a bisthiazolidinone derivative containing a 1,3-benzodioxole ring was analyzed. researchgate.net The central thiazolidine (B150603) ring was found to be essentially planar, adopting a specific orientation relative to the benzodioxole and methoxy-substituted benzene (B151609) rings, with dihedral angles of 74.21° and 88.25°, respectively. researchgate.net The heterocyclic ring fused to the benzene ring adopted an envelope conformation. researchgate.net Such defined spatial arrangements are crucial for the molecule's biological activity, as they determine the precise fit within a target's binding pocket.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups required for biological activity. Once a pharmacophore is identified, it serves as a template for discovering new lead compounds and optimizing existing ones.

A notable example involves the discovery of novel auxin receptor agonists. frontiersin.orgnih.gov Researchers used a pharmacophore model based on the auxin receptor TIR1 to perform a virtual screening of a small molecule database. frontiersin.orgnih.gov The most successful pharmacophore model consisted of a hydrophobic/aromatic centroid, a hydrogen-bond acceptor, and another hydrophobic centroid. frontiersin.orgnih.gov This screening led to the identification of a lead compound, N-(benzo[d] mdpi.comontosight.aidioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide (HTS05309). frontiersin.orgnih.gov

Following the identification of this lead, a hit-to-lead optimization strategy was employed. A series of 22 novel derivatives were designed and synthesized to explore the structure-activity relationship further. frontiersin.orgnih.gov This optimization process led to the discovery of compound K-10 , which exhibited significantly enhanced root growth-promoting activity, far exceeding that of the original lead compound and a reference auxin. frontiersin.orgresearchgate.net

Table 3: Root Growth Promotion by Lead Compound and Optimized Derivative

| Compound | Concentration | Primary Root Promotive Rate (Oryza sativa) |

|---|---|---|

| HTS05309 (Lead) | 1 µM | 14.6% |

| HTS05309 (Lead) | 5 µM | 41.8% |

| K-10 (Optimized) | 1 µM | 34.4% |

| K-10 (Optimized) | 5 µM | 65.1% |

Data adapted from studies on auxin receptor agonists. frontiersin.org

Similarly, a hit-to-lead optimization process was applied to a flavonol derivative, 2-(benzo[d] mdpi.comontosight.aidioxol-5-yl)-chromen-4-one , which was identified as a promising agent against Trypanosoma brucei. Chemical modifications around this hit compound resulted in the pivaloyl derivative, which showed significant activity and a high selectivity index. nih.gov These examples underscore the power of combining pharmacophore identification with systematic structural modifications to develop compounds with superior biological profiles.

Rational Design Principles for Novel 1,3-Benzodioxole-Containing Compounds

The rational design of novel compounds containing the 1,3-benzodioxole scaffold leverages an understanding of SAR, target structure, and the mechanism of action to create molecules with desired properties. This approach is more efficient than traditional high-throughput screening.

One key principle is the creation of hybrid molecules. This was demonstrated in the design of novel F508del-CFTR correctors, where the benzodioxole-containing carboxamide motif from the known corrector VX-809 was combined with a thiazole (B1198619) ring from another class of in-house modulators. mdpi.com This rational hybridization led to new compounds with significantly improved activity. mdpi.com

Another strategy is target-based design. Researchers have designed and synthesized new sets of 1,3-benzodioxoles and 1,4-benzodioxines specifically as tubulin polymerization inhibitors for anticancer applications. researchgate.net Similarly, novel 1,3-benzodioxole-pyrimidine derivatives were rationally designed as potential inhibitors of succinate (B1194679) dehydrogenase for use as fungicides. researchgate.net

Molecular simplification is another effective design principle. This involves simplifying the structure of a complex natural product to create analogues that are easier to synthesize while retaining or improving biological activity. This has been applied to the natural product berberine, leading to simplified analogues with antibacterial properties. nih.gov

Computer-aided drug design (CADD) is a cornerstone of modern rational design. As seen in the development of auxin agonists, techniques like virtual screening, pharmacophore modeling, and molecular docking are used to identify and optimize lead compounds. frontiersin.orgnih.govresearchgate.net These computational methods allow for the efficient screening of vast chemical libraries and provide insights into the binding interactions between a ligand and its target receptor, guiding the design of more potent and selective molecules. frontiersin.orgnih.gov

Research on Biological and Pharmacological Activities of 1,3 Benzodioxole, 5 Methoxy Derivatives

Investigations into Neuroprotective Efficacy and Mechanistic Pathways

Recent studies have highlighted the potential of 1,3-Benzodioxole (B145889), 5-methoxy- derivatives as agents to combat neurodegenerative diseases. Their neuroprotective capabilities appear to stem from a multi-pronged approach at the molecular level, including the modulation of neurotransmitter activity, reduction of oxidative stress, and suppression of neuroinflammation.

Modulation of Neurotransmitter Receptors (e.g., AMPA Receptors)

A key area of investigation is the interaction of these derivatives with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast synaptic transmission in the central nervous system. Dysregulation of AMPA receptor signaling is implicated in the pathology of neurodegenerative conditions like Parkinson's disease. acs.org

Novel hybrid compounds of benzodioxole-propanamide (BDZ-P) have been identified as negative modulators of AMPA receptors. acs.org These derivatives can influence the rate of receptor desensitization and deactivation, thereby offering a potential neuroprotective effect. acs.org One particular derivative, identified as BDZ-P7, has demonstrated significant inhibitory potency across various AMPA receptor subunit compositions. This highlights the potential for developing targeted therapies for neurological disorders dependent on GluA2 signaling.

| AMPA Receptor Subunit | IC₅₀ (μM) |

|---|---|

| GluA2 | 3.03 |

| GluA1/2 | 3.14 |

| GluA2/3 | 3.19 |

| GluA1 | 3.2 |

Inhibition of Oxidative Stress and Reactive Oxygen Species (ROS)

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a major contributor to neuronal damage in neurodegenerative diseases. nih.gov Derivatives of 1,3-Benzodioxole, 5-methoxy-, such as myristicin (B1677595) and dillapiole, have shown significant antioxidant properties.

Myristicin, found in nutmeg, is recognized for its antioxidant activity, which may contribute to its health benefits. ptmitraayu.com Similarly, dillapiole, found in dill and fennel, has demonstrated neuroprotective effects by mitigating ROS levels, restoring mitochondrial membrane potential, and reducing lipid peroxidation. researchgate.net These actions help protect neurons from the damaging cascade initiated by oxidative stress, suggesting a therapeutic avenue for conditions like Alzheimer's disease. researchgate.net

Anti-inflammatory Pathways in Neurological Contexts

Neuroinflammation, often driven by the activation of glial cells, is another critical factor in the progression of neurodegenerative diseases. nih.gov Several derivatives of 1,3-Benzodioxole, 5-methoxy- have exhibited potent anti-inflammatory effects.

Myristicin, for instance, has been shown to significantly ameliorate inflammation by inhibiting the production of key inflammatory mediators like nitric oxide (NO), cyclooxygenase (COX-2), and various pro-inflammatory cytokines such as IL-1β and IL-6. nih.govmdpi.com Its anti-inflammatory activity has been compared to that of indomethacin. nih.gov Another derivative, 4,7-dimethoxy-5-methyl-1,3-benzodioxole, exerts its anti-inflammatory effects by suppressing the nuclear translocation of NF-κB, a pivotal transcription factor in the inflammatory response. nih.gov Dillapiole also possesses moderate anti-inflammatory properties, further underscoring the potential of this class of compounds to quell damaging inflammation within the central nervous system. nih.gov

Anticancer and Antitumor Potential and Molecular Targets

The unique structure of the 1,3-benzodioxole system is a feature of several clinical antitumor agents, including etoposide (B1684455) and teniposide. mdpi.com This has spurred research into related derivatives of 1,3-Benzodioxole, 5-methoxy- for their potential as novel cancer therapeutics, focusing on their ability to interfere with cell division and induce cell death.

Inhibition of Microtubule Assembly and Mitosis

One of the most well-established anticancer mechanisms for compounds containing the 1,3-benzodioxole moiety is the disruption of microtubule dynamics. Microtubules are essential components of the cellular skeleton and form the mitotic spindle required for cell division. The natural product Podophyllotoxin, which features a 1,3-benzodioxole ring, is a potent inhibitor of tubulin polymerization. mdpi.comnih.gov By binding to tubulin, it prevents the assembly of microtubules, which arrests cancer cells in the G2/M phase of the cell cycle and ultimately leads to cell death. mdpi.comnih.gov This mechanism makes it a valuable lead compound in the development of new antimitotic agents for cancer therapy. nih.gov

Cytotoxic Mechanisms in Cancer Cell Lines

Derivatives of 1,3-benzodioxole have demonstrated direct cytotoxic effects against a variety of human tumor cell lines. Myristicin, for example, exhibits dose-dependent cytotoxicity and can induce apoptosis (programmed cell death) in cells through the stimulation of cytochrome c release. wikipedia.org Other synthetic benzodioxole derivatives have been evaluated for their in vitro antitumor activity. For instance, certain compounds have shown significant growth inhibition against a panel of cancer cell lines, including those from leukemia, melanoma, and breast cancers.

| Compound | Cancer Cell Line | Activity Parameter | Value (μM) |

|---|---|---|---|

| Compound 8 (from Micale et al., 2005) | Leukemia (CCRF-CEM) | GI₅₀ | 3.8 |

| Breast Cancer (MCF7) | GI₅₀ | 4.5 | |

| Compound 12 (from Micale et al., 2005) | Leukemia (MOLT-4) | TGI | >100 |

| CNS Cancer (SF-268) | GI₅₀ | 15.8 | |

| Compound 19 (from Micale et al., 2005) | Leukemia (K-562) | GI₅₀ | 11.0 |

| Melanoma (SK-MEL-5) | GI₅₀ | 14.8 | |

| GI₅₀: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. |

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer. nih.gov The induction of apoptosis in cancer cells is a key mechanism for many therapeutic agents. Derivatives of 1,3-benzodioxole have been investigated for their ability to trigger this process, primarily through the intrinsic, or mitochondrial, pathway. nih.govwikipedia.org

The intrinsic pathway is initiated by various cellular stressors, including an increase in reactive oxygen species (ROS), which disrupts mitochondrial integrity. wikipedia.org This leads to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov Once in the cytoplasm, cytochrome c associates with the apoptotic protease activating factor 1 (Apaf-1) to form a complex known as the apoptosome. nih.govnih.gov This structure activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, such as caspase-3. nih.govwikipedia.org The activation of these executioner caspases leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.gov

Studies on specific 1,3-benzodioxole derivatives have demonstrated their pro-apoptotic activity. For instance, certain arsenicals conjugated with 1,3-benzodioxole derivatives have been shown to induce apoptosis by inhibiting the thioredoxin (Trx) system, leading to a burst of oxidative stress and subsequent cell death. e3s-conferences.org While the intrinsic pathway is a major route, apoptosis can also be triggered by the extrinsic pathway, which involves the activation of death receptors on the cell surface, or even proceed through caspase-independent mechanisms. nih.govnih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Derivatives of 1,3-benzodioxole have been identified as possessing significant antioxidant and radical scavenging properties. mdpi.comugm.ac.idresearchgate.net The chemical structure of these compounds is key to their activity. The methylenedioxy group, characteristic of the 1,3-benzodioxole core, plays a role in stabilizing the phenoxy radical that forms when the antioxidant donates a hydrogen atom to neutralize a free radical. nih.gov

The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, where the potency is expressed as the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). dergipark.org.tr Structure-activity relationship studies have revealed that the number and position of substituents, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, heavily influence the radical scavenging efficiency. researchgate.net While hydroxyl groups are primary hydrogen donors, the presence of methoxy groups can modulate this activity. researchgate.net

Research has quantified the antioxidant activity of several derivatives. For example, two benzodiazepine (B76468) derivatives of benzodioxole, compounds 7a and 7b , showed moderate antioxidant activity with IC50 values of 39.85 µM and 79.95 µM, respectively, in a DPPH assay. nih.gov A newly isolated 1,3-benzodioxole derivative, Hypecoumic acid , also demonstrated moderate antioxidative activity with an IC50 of 86.3 µM. nih.gov In one study, the derivative 5,7-di-(4-methoxyphenyl)-4-methoxy-6-hydroxy-1,3-benzodioxole was identified as a particularly potent antioxidant. nih.gov The primary mechanism by which these phenolic compounds act is through hydrogen atom transfer (HAT), effectively neutralizing reactive radical species. idexx.com

Antioxidant Activity of 1,3-Benzodioxole Derivatives (DPPH Assay)

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| Benzodiazepine derivative (7a) | 39.85 | nih.gov |

| Benzodiazepine derivative (7b) | 79.95 | nih.gov |

| Hypecoumic acid | 86.3 | nih.gov |

Antimicrobial and Antifungal Activity Studies

The search for new antimicrobial and antifungal agents is a global health priority. The 1,3-benzodioxole scaffold is present in numerous natural and synthetic molecules that exhibit potent activity against a range of microbial pathogens. mdpi.comfrontiersin.org

Derivatives have been synthesized and tested against various bacteria and fungi, with results indicating a spectrum of activity. For example, a series of 5-(Benzo[d] nih.govscholarsresearchlibrary.comdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives were found to possess high antibacterial activity, particularly against Gram-positive bacteria. frontiersin.org Another study reported that a pyrimidine (B1678525) derivative of 1,3-benzodioxole was active against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) value of 0.0619 µmol/mL. rsc.org The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. researchgate.net

In the realm of antifungal research, Nitropropenyl benzodioxole (NPBD) has been identified as a broadly active derivative. nih.gov Its mechanism is linked to the inhibition of tyrosine phosphatases through the oxidation of a catalytic cysteine residue. nih.gov Interestingly, not all derivatives show inhibitory effects; some synthesized peptidyl derivatives of 1,3-benzodioxole were found to actually promote the growth of certain organisms, such as Bacillus subtilis. scholarsresearchlibrary.com

Antimicrobial Activity of 1,3-Benzodioxole Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrimidine derivative | Staphylococcus aureus | 0.0619 µmol/mL | rsc.org |

| Nitropropenyl benzodioxole (NPBD) | Various Fungi | Broadly active | nih.gov |

| Dihydropyrazole derivatives | Gram-positive bacteria | High activity | frontiersin.org |

Plant Growth Regulation and Auxin Receptor Agonism

A notable series of compounds, N-(benzo[d] nih.govscholarsresearchlibrary.comdioxol-5-yl)-2-(one-benzylthio) acetamides, designated K-1 to K-22 , were developed based on the auxin receptor TIR1 (Transport Inhibitor Response 1). youtube.com Bioassays revealed that these compounds could significantly promote primary root elongation and the formation of lateral roots.

The derivative K-10 was particularly effective, showing a remarkable ability to promote root growth in both Arabidopsis thaliana and the crop species Oryza sativa (rice), with activity that surpassed the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). youtube.com Further investigation confirmed that K-10's activity is mediated through the TIR1 receptor; it enhances the transcription of auxin-responsive genes while down-regulating genes that inhibit root growth. This agonistic activity makes such derivatives promising candidates for developing new agents to enhance root systems and improve crop production.

Root Growth Promotion in Oryza sativa by Auxin Receptor Agonists

| Compound | Concentration | Primary Root Elongation Promotive Rate (%) | Reference |

|---|---|---|---|

| K-10 | 1 µM | 34.4 | |

| 5 µM | 65.1 | ||

| NAA (Reference) | 0.005 µM | 5.8 | |

| 0.05 µM | -12.3 |

Enzyme Inhibition Studies (e.g., HIV-1 Protease, COX-II)

The 1,3-benzodioxole moiety is a recognized pharmacophore that can interact with various enzymes, leading to their inhibition. This has made its derivatives subjects of investigation for therapeutic applications, including as anti-inflammatory and antiviral agents.

One area of focus has been the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain. The compound 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB) , isolated from Antrodia camphorata, was found to suppress the protein levels of both inducible nitric oxide synthase (iNOS) and COX-2 in a dose-dependent manner in macrophage cells.

In the context of antiviral research, derivatives have been designed as inhibitors of HIV-1 protease, an enzyme essential for the lifecycle of the human immunodeficiency virus. A crystal structure study of an inhibitor bound to the protease revealed that its 1,3-benzodioxole substituent forms a crucial water-mediated hydrogen bond with the amide group of Gly48' in the flexible flap region of the enzyme. scholarsresearchlibrary.com This interaction helps to stabilize the closed, active conformation of the enzyme, enhancing the inhibitor's potency. scholarsresearchlibrary.com

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov This method is invaluable in drug design for understanding how potential inhibitors interact with their target enzymes at a molecular level.

Docking studies have been instrumental in elucidating the mechanisms of 1,3-benzodioxole derivatives. In the development of auxin receptor agonists, molecular docking revealed that the compound K-10 had a stronger binding affinity with the TIR1 receptor than the natural auxin NAA, which helps to explain its superior biological activity. youtube.com

For enzyme inhibition, these studies provide critical insights into the specific interactions that confer potency and selectivity. The analysis of an HIV-1 protease inhibitor containing a 1,3-benzodioxole group confirmed its binding mode within the enzyme's active site. scholarsresearchlibrary.com The key interaction identified was a hydrogen bond to Gly48' in the flap region, a detail crucial for guiding further optimization of the inhibitor. scholarsresearchlibrary.com Similarly, docking studies of compounds with COX enzymes help to explain their isoform selectivity (COX-1 vs. COX-2) by highlighting differences in their binding pockets, such as the presence of a secondary pocket in COX-2 that can be exploited for designing selective inhibitors. researchgate.net

A major challenge in the development of enzyme inhibitors as therapeutic agents is the emergence of drug resistance. youtube.com Resistance can arise through various mechanisms, such as mutations in the target enzyme that reduce the inhibitor's binding affinity, or the upregulation of drug efflux pumps that prevent the compound from reaching its target. youtube.com

Overcoming these challenges requires the design of new inhibitors that are less susceptible to known resistance mechanisms. This can involve creating molecules that bind to highly conserved regions of the enzyme or that form such strong interactions that they are effective even against mutated forms. scholarsresearchlibrary.com The HIV-1 protease inhibitor featuring a 1,3-benzodioxole substituent provides an example of a successful approach. When tested against a panel of multidrug-resistant HIV-1 variants, this inhibitor maintained excellent potency, showing only a one- to three-fold reduction in activity. scholarsresearchlibrary.com This demonstrates that by targeting key interactions, such as those with the flexible flap region of the protease, it is possible to develop robust inhibitors that can overcome significant resistance challenges. scholarsresearchlibrary.com

Other Pharmacological Explorations (e.g., Anti-epileptic, Skeletal Muscle Relaxant)

Beyond the more extensively studied areas of pharmacological research, derivatives of 1,3-Benzodioxole, 5-methoxy-, the core structure of myristicin, have been investigated for other potential therapeutic applications, including anti-epileptic and skeletal muscle relaxant effects. These explorations, while less numerous, provide preliminary evidence for the broader pharmacological profile of this class of compounds.

Anti-epileptic Activity